molecular formula C18H20ClN3O B11346611 (4-Chlorophenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

(4-Chlorophenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B11346611
M. Wt: 329.8 g/mol
InChI Key: ZDTQLBHORVPGTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-CHLOROBENZOYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorobenzoyl group attached to the piperazine ring, along with a pyridin-2-yl ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLOROBENZOYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via acylation of the piperazine ring using 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Pyridin-2-yl Ethyl Group: The final step involves the alkylation of the piperazine nitrogen with 2-(pyridin-2-yl)ethyl bromide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-CHLOROBENZOYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(4-CHLOROBENZOYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROBENZOYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-METHYLBENZOYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE
  • 1-(4-FLUOROBENZOYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE
  • 1-(4-BROMOBENZOYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE

Comparison: 1-(4-CHLOROBENZOYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical and biological properties. Compared to its methyl, fluoro, and bromo analogs, the chloro derivative may exhibit different reactivity and binding affinities, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C18H20ClN3O

Molecular Weight

329.8 g/mol

IUPAC Name

(4-chlorophenyl)-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H20ClN3O/c19-16-6-4-15(5-7-16)18(23)22-13-11-21(12-14-22)10-8-17-3-1-2-9-20-17/h1-7,9H,8,10-14H2

InChI Key

ZDTQLBHORVPGTH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.